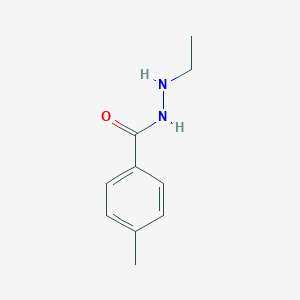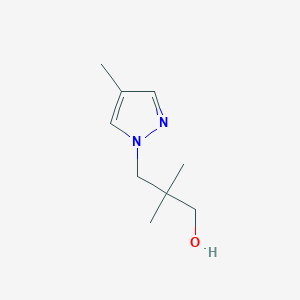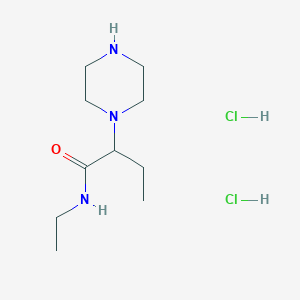
S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride, has been a focus of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride is a white or off-white crystalline powder. More detailed physical and chemical properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Applications in Tuberculosis Treatment
Novel Fluoroquinolones and Tuberculosis Treatment : The research conducted by Shindikar and Viswanathan (2005) introduced novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids. These compounds, with piperazine substitutions, demonstrated promising in vivo activity against Mycobacterium tuberculosis H37Rv in mice, showing comparable results to sparfloxacin in reducing tuberculosis symptoms. This indicates the potential of piperazine derivatives in enhancing tuberculosis treatment options (Shindikar & Viswanathan, 2005).
Antidiabetic Activity
Imidazoline Derivatives and Glucose Homeostasis : Le Bihan et al. (1999) identified piperazine derivatives as a new class of antidiabetic compounds. Particularly, 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine showcased potent antidiabetic effects in a rat model of diabetes, mainly through an increase in insulin secretion. This research highlights the potential of piperazine derivatives in the development of novel antidiabetic therapies (Le Bihan et al., 1999).
Anticonvulsant Properties
Pyrrolidine Dione Derivatives as Anticonvulsants : Rybka et al. (2017) synthesized a series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, which included piperazin-1-yl substituents, and evaluated their potential as anticonvulsant agents. The compounds exhibited significant protective effects against seizures in mice and showed a more beneficial protective index than well-known antiepileptic drugs, indicating their potential in anticonvulsant therapy (Rybka et al., 2017).
Antipsychotic and Neuroprotective Effects
Aripiprazole and Neurological Activity : Li et al. (2004) studied aripiprazole, a piperazine derivative, and highlighted its selective increase in dopamine release in the prefrontal cortex and hippocampus in rats. This suggests its potential role in improving negative symptoms and cognitive functions, making it a promising candidate for treating mental disorders like schizophrenia (Li et al., 2004).
Propiedades
IUPAC Name |
N-ethyl-2-piperazin-1-ylbutanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-3-9(10(14)12-4-2)13-7-5-11-6-8-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGBXHAFEBXZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






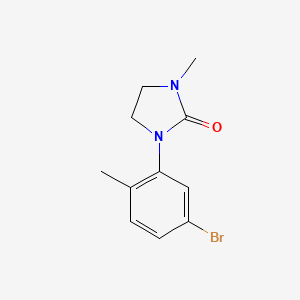
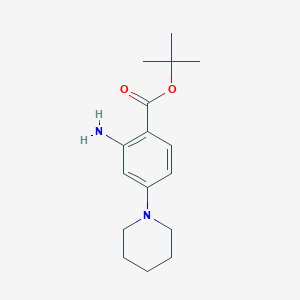
![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)
![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)
![3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1415900.png)
